(5Z)-3-benzyl-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
(5Z)-3-benzyl-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of benzyl and methylbenzylidene groups attached to the thiazolidine ring enhances its chemical reactivity and potential biological activity.
Properties
IUPAC Name |
(5Z)-3-benzyl-5-[(2-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NOS2/c1-13-7-5-6-10-15(13)11-16-17(20)19(18(21)22-16)12-14-8-3-2-4-9-14/h2-11H,12H2,1H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGHSKRZNSDFLZ-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-benzyl-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of a thioamide with an aldehyde under basic conditions. One common method includes the reaction of 2-methylbenzaldehyde with benzylamine and carbon disulfide in the presence of a base such as sodium hydroxide. The reaction mixture is then heated to promote cyclization, forming the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using less toxic solvents and catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-benzyl-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Electrophilic substitution reactions can occur at the benzyl and methylbenzylidene groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3-benzyl-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
The compound has shown potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. Research is ongoing to develop new drugs based on its structure.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5Z)-3-benzyl-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(2-methylbenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one
- (2R)-3-Methyl-2-[(5Z)-5-(2-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
Uniqueness
(5Z)-3-benzyl-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of both benzyl and methylbenzylidene groups, which enhance its reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
